5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains pyrimidine, thiophene, and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Formation of the Oxadiazole Ring: This often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could potentially modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions could occur on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with oxadiazole rings are often explored as catalysts in organic reactions.
Material Science: Such compounds can be used in the development of new materials with unique electronic properties.
Biology
Antimicrobial Agents: Compounds with similar structures have shown potential as antimicrobial agents.
Enzyme Inhibitors: They may act as inhibitors for certain enzymes, making them of interest in drug development.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with biological targets.
Industry
Agriculture: Similar compounds are sometimes used in the development of agrochemicals.
Pharmaceuticals: The compound could be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action for 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-8(6-13-12(14-7)17-2)11-15-10(16-18-11)9-4-3-5-19-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYYXMSCDVGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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